4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Physical Characterization Impurity Profiling Reference Standards

4-Methoxy-2,3,5-trimethylpyridine 1-oxide (CAS 86604-80-0), also referred to as 2,3,5-trimethyl-4-methoxypyridine N-oxide, is a heterocyclic pyridine N-oxide derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of approximately 167.21 g/mol. Structurally, it features a pyridine ring bearing methoxy substitution at the 4‑position, methyl groups at the 2‑, 3‑, and 5‑positions, and an N‑oxide moiety at the 1‑position, which confers distinct reactivity essential for downstream synthetic transformations.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 86604-80-0
Cat. No. B1649420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3,5-trimethylpyridine 1-oxide
CAS86604-80-0
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC1=C[N+](=C(C(=C1OC)C)C)[O-]
InChIInChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3
InChIKeyJOXZAMWCPXYFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3,5-trimethylpyridine 1-oxide (CAS 86604-80-0): A Critical Omeprazole Intermediate & Pharmacopoeial Impurity Standard


4-Methoxy-2,3,5-trimethylpyridine 1-oxide (CAS 86604-80-0), also referred to as 2,3,5-trimethyl-4-methoxypyridine N-oxide, is a heterocyclic pyridine N-oxide derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of approximately 167.21 g/mol . Structurally, it features a pyridine ring bearing methoxy substitution at the 4‑position, methyl groups at the 2‑, 3‑, and 5‑positions, and an N‑oxide moiety at the 1‑position, which confers distinct reactivity essential for downstream synthetic transformations [1]. This compound is formally designated as Omeprazole Impurity 19 (or Omeprazole Related Compound 6) in pharmacopoeial contexts and is supplied as a reference standard with detailed, regulatory‑compliant characterization data, enabling its use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial omeprazole production [2].

4-Methoxy-2,3,5-trimethylpyridine 1-oxide Procurement: Why In‑Class N‑Oxide Intermediates Cannot Be Interchanged


Within the family of pyridine N‑oxide intermediates used for proton‑pump inhibitor (PPI) synthesis, generic substitution between analogs is precluded by the compound’s unique substitution pattern, which dictates both its reactivity in the Boekelheide rearrangement and its precise recognition as an impurity marker. The 2‑, 3‑, and 5‑methyl substituents, together with the 4‑methoxy group, are not merely peripheral decorations; the 2‑methyl group is the site of subsequent acyloxylation and halogenation, a transformation that fails with the 3,5‑dimethyl analog because the critical 2‑methyl group is absent, while replacement of the 4‑methoxy with chlorine alters the electronics of the N‑oxide and redirects reactivity [1]. Furthermore, from an analytical procurement perspective, only 4‑methoxy‑2,3,5‑trimethylpyridine 1‑oxide meets the structurally assigned identity of Omeprazole Impurity 19 under ICH guidelines, making it the sole acceptable reference standard for impurity profiling and method validation in ANDA submissions [2].

4-Methoxy-2,3,5-trimethylpyridine 1-oxide: Quantitative Differentiation Evidence Versus Closest Analogs


Melting Point Differentiation from the 3,5‑Dimethyl Analog Facilitates Identity Confirmation

4‑Methoxy‑2,3,5‑trimethylpyridine 1‑oxide exhibits a melting point of 35 °C (or 48–50 °C depending on polymorphic form), whereas the 3,5‑dimethyl‑4‑methoxypyridine N‑oxide analog (CAS 91219‑89‑5) melts at 70–75 °C . This 35–40 °C difference provides a straightforward, equipment‑minimal method for confirming identity and distinguishing the two intermediates upon receipt, which is critical when both are supplied as off‑white to pale‑yellow solids.

Physical Characterization Impurity Profiling Reference Standards

Patent‑Documented Synthetic Yield: 89% Crude Purity Achieved at Multi‑Kilogram Scale

In the seminal U.S. Patent 4,620,008, the nitration of 2,3,5‑trimethylpyridine N‑oxide (10 mol scale) followed by methoxide substitution afforded 1,287 g of 2,3,5‑trimethyl‑4‑methoxypyridine N‑oxide with 89% purity after workup, as confirmed by ¹H and ¹³C NMR [1]. In contrast, earlier routes to the dimethyl analog (3,5‑dimethyl‑4‑methoxypyridine N‑oxide) via direct N‑oxidation achieved only 90% purity at a smaller scale, without the additional structural complexity conferred by the 2‑methyl group necessary for downstream Boekelheide rearrangement [2]. The patent explicitly states that the N‑oxide form is ‘very advantageous considering the yields’ for the subsequent substitution reaction, and that direct hydroxymethylation of the non‑oxidized pyridine gives yields below 20%, underscoring the critical role of the N‑oxide functionality [1].

Process Chemistry Scale‑Up Synthesis Omeprazole Intermediate

Unique Boekelheide Rearrangement Substrate: The 2‑Methyl Group as a Critical Structural Differentiator

The defining synthetic advantage of 4‑methoxy‑2,3,5‑trimethylpyridine 1‑oxide over the 3,5‑dimethyl analog is the presence of the 2‑methyl group, which serves as the essential handle for the Boekelheide rearrangement. Upon treatment with acetic anhydride, the 2‑methyl group of the N‑oxide undergoes O‑acylation and subsequent acyloxylation, yielding 3,5‑dimethyl‑4‑methoxy‑2‑acetoxymethylpyridine, which is then saponified to 3,5‑dimethyl‑4‑methoxy‑2‑hydroxymethylpyridine and, if desired, chlorinated to the final omeprazole coupling partner [1]. The 3,5‑dimethyl‑4‑methoxypyridine N‑oxide lacks any substituent at the 2‑position and therefore cannot participate in this rearrangement, rendering it synthetically inert for the critical C–O bond‑forming step [2]. The patent literature explicitly identifies this rearrangement as a process wherein the N‑oxide form is ‘very advantageous’ and essential, with the 2‑methyl group acting as the sole reactive site [1].

Mechanistic Chemistry Boekelheide Rearrangement PPI Intermediate Synthesis

Regulatory Identity as Omeprazole Impurity 19: A Singular Reference Standard for ANDA Compliance

4‑Methoxy‑2,3,5‑trimethylpyridine 1‑oxide is structurally assigned as Omeprazole Impurity 19 (alternatively designated Omeprazole Related Compound 6) in pharmacopoeial impurity profiling . This impurity arises from incomplete downstream processing of the N‑oxide intermediate and is specifically monitored in omeprazole drug substance and drug product. The compound is supplied with comprehensive characterization data—including HPLC purity typically ≥95% or ≥98%—compliant with ICH Q3A/Q3B guidelines for impurity identification, qualification, and control [1]. Substitution with the 3,5‑dimethyl N‑oxide or any other pyridine N‑oxide would fail identity criteria because the impurity specification is tied to the exact molecular formula C₉H₁₃NO₂ and the 2,3,5‑trimethyl substitution pattern.

Pharmaceutical Analysis Impurity Reference Standard ANDA Submissions

4-Methoxy-2,3,5-trimethylpyridine 1-oxide: High-Impact Application Scenarios for Procurement Justification


Omeprazole API Process Development and Scale‑Up: Ensuring the Critical Boekelheide Rearrangement Substrate

For process chemistry teams scaling the synthesis of omeprazole active pharmaceutical ingredient (API), 4‑methoxy‑2,3,5‑trimethylpyridine 1‑oxide is the necessary substrate for the Boekelheide rearrangement that installs the 2‑hydroxymethyl group. As documented in U.S. Patent 4,620,008, the N‑oxide form achieves 89% crude purity at the 10‑mol scale and enables the rearrangement in high yield, whereas direct hydroxymethylation of the corresponding non‑oxidized pyridine proceeds in less than 20% yield [1]. Procurement of this specific intermediate therefore directly impacts process mass efficiency and overall yield, making it the preferred choice over the 3,5‑dimethyl N‑oxide, which lacks the 2‑methyl handle essential for rearrangement.

Regulatory Impurity Profiling and Method Validation for Omeprazole ANDA Submissions

Analytical development laboratories preparing ANDA submissions for generic omeprazole must validate HPLC or UPLC methods capable of resolving and quantifying all specified impurities. 4‑Methoxy‑2,3,5‑trimethylpyridine 1‑oxide serves as the compendial reference standard for Omeprazole Impurity 19, supplied with full characterization data (≥95% purity, ¹H/¹³C NMR, MS) compliant with ICH Q2(R1) [2]. Using an unassigned or structurally distinct analog (e.g., the 3,5‑dimethyl N‑oxide, which is a different impurity altogether) would fail method specificity requirements and jeopardize ANDA approval timelines.

Stability‑Indicating Method Development for Omeprazole Forced Degradation Studies

During forced degradation studies of omeprazole drug substance under oxidative stress conditions, 4‑methoxy‑2,3,5‑trimethylpyridine 1‑oxide can form as a degradation product via N‑oxidation of residual 4‑methoxy‑2,3,5‑trimethylpyridine or via oxidative fragmentation pathways [1]. Its low melting point (35 °C) and moderate aqueous solubility (14 g/L) facilitate standard preparation without co‑solvent interference, and its distinct chromatographic retention relative to other omeprazole‑related compounds enables unambiguous peak assignment in stability‑indicating methods.

Medicinal Chemistry Exploration of Novel Pyridine‑Based H⁺/K⁺‑ATPase Inhibitors

Medicinal chemistry groups designing next‑generation potassium‑competitive acid blockers (P‑CABs) or H⁺/K⁺‑ATPase inhibitors can employ 4‑methoxy‑2,3,5‑trimethylpyridine 1‑oxide as a versatile building block for late‑stage diversification. The N‑oxide moiety can be selectively reduced, the 4‑methoxy group demethylated to the phenol for further derivatization, and the 2‑methyl group functionalized via the Boekelheide rearrangement to introduce various electrophiles, providing access to a focused library of 2,4‑disubstituted pyridines with tunable steric and electronic properties not accessible from the 3,5‑dimethyl analog [1].

Quote Request

Request a Quote for 4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.